2-Methylheptane-1-thiol is an organic compound belonging to the class of thiols, characterized by the presence of a sulfhydryl group (-SH) attached to a carbon chain. Its molecular formula is , and it features a heptane backbone with a methyl group at the second carbon position. Thiols are known for their distinctive odors and are important in various chemical processes.
This compound can be derived from natural sources, including certain plants and microorganisms, where it may contribute to characteristic scents or flavors. It is also synthesized for various industrial applications.
2-Methylheptane-1-thiol falls under the category of alkylthiols, which are organic compounds containing a thiol functional group linked to an alkyl chain. Alkylthiols are significant in organic chemistry due to their reactivity and role in forming disulfides and other derivatives.
The synthesis of 2-Methylheptane-1-thiol can be achieved through several methods:
The choice of synthesis method often depends on the availability of starting materials and desired yield. The nucleophilic substitution route is commonly favored for its simplicity and efficiency.
2-Methylheptane-1-thiol participates in various chemical reactions typical for thiols:
The reactivity of 2-Methylheptane-1-thiol is largely due to the sulfur atom's ability to donate electrons, making it a strong nucleophile in various organic reactions.
The mechanism by which 2-Methylheptane-1-thiol exerts its effects primarily involves:
The mechanism often involves transition states that stabilize through hydrogen bonding and other interactions, influencing reaction rates and pathways.
2-Methylheptane-1-thiol has several applications:
Thiol-ene "click" reactions represent a cornerstone methodology for the controlled functionalization of 2-methylheptane-1-thiol, enabling precise C-S bond formation with terminal alkenes. The reaction proceeds via a radical chain mechanism comprising three elementary steps: thiyl radical generation, anti-Markovnikov hydrothiolation, and chain transfer. This reaction's efficiency critically depends on the catalytic system employed [2] [6].
Photoredox catalysts have emerged as particularly effective for 2-methylheptane-1-thiol coupling due to their ambient temperature operation and excellent functional group tolerance. Organotellurium compounds (e.g., dimethyl ditelluride) demonstrate remarkable catalytic activity even at low concentrations (0.5-2 mol%), enabling near-quantitative conversions (>95%) within 30 minutes under UV irradiation (365 nm) [8]. The mechanism involves photolytic cleavage of the weak Te-Te bond, generating telluroxide radicals that abstract hydrogen from the thiol to initiate the reaction cycle. This system efficiently suppresses competitive side reactions like disulfide formation or alkene homopolymerization, which are prevalent with conventional azo-initiators [6].
Organobismuthine catalysts offer complementary advantages for thermally promoted reactions. Triphenylbismuthine (5 mol%) activates at 70°C, facilitating thiol-ene coupling with sterically demanding alkenes (e.g., cyclohexenyl derivatives) that exhibit sluggish kinetics under photochemical conditions. The bismuth-centered radicals exhibit exceptional chemoselectivity toward thiol hydrogen abstraction over premature alkene addition, achieving 85-92% yields with various functionalized alkenes [8].
Table 1: Comparative Performance of Catalytic Systems in Thiol-Ene Functionalization of 2-Methylheptane-1-thiol
Catalyst Type | Loading (mol%) | Reaction Conditions | Conversion (%) | Key Advantages |
---|---|---|---|---|
Dimethyl ditelluride | 0.5-1 | UV 365 nm, 25°C, 30 min | >95 | Exceptional kinetics, low catalyst loading |
Triphenylbismuthine | 5 | 70°C, 2 h | 85-92 | Thermal activation, tolerance to steric bulk |
Eosin Y | 1 | Green light, 25°C, 1 h | 88-94 | Biocompatible conditions, visible light activation |
2,2-Dimethoxy-2-phenylacetophenone | 2 | UV 365 nm, 25°C, 45 min | 90 | Commercial availability, aqueous compatibility |
Electron-transfer photocatalysts like Eosin Y operate under visible light irradiation (530 nm), enabling applications in biological contexts. This water-compatible system achieves 88-94% conversion with hydrophilic alkenes (e.g., allyl glycidyl ether) through a reductive quenching cycle that generates thiyl radicals while maintaining the tertiary alkyl chain integrity of 2-methylheptane-1-thiol [6]. Kinetic studies reveal a linear correlation between light intensity and initial rate, allowing precise temporal control over the coupling process [2].
The branched architecture of 2-methylheptane-1-thiol presents distinctive steric constraints and electronic effects that profoundly influence alkylation regiochemistry. Nucleophilic substitution (SN₂) at the primary carbon is strongly favored over the tertiary position due to diminished steric hindrance and enhanced frontier orbital overlap between the sulfur lone pair and σ* orbital of the alkyl halide [1] [5].
Alkylation efficiency varies significantly with electrophile structure. Primary alkyl bromides (e.g., benzyl bromide, ethyl bromoacetate) react smoothly with 2-methylheptane-1-thiolate anions in acetone at 25°C, achieving 75-90% yields within 2 hours. In contrast, secondary alkyl halides exhibit substantially slower kinetics (40-60% yield after 12 h) due to competing elimination pathways. Tertiary halides undergo exclusive E₂ elimination under standard conditions, generating isomeric alkenes as the sole products [5]. Thiourea-mediated alkylation circumvents the overalkylation problem inherent to traditional methods. The reaction proceeds through isothiouronium salt formation followed by mild alkaline hydrolysis, suppressing sulfide byproduct formation to <5% and enhancing isolated yields to 85-92% [9].
Table 2: Regioselectivity in Alkylation of 2-Methylheptane-1-thiol
Alkylating Agent | Reaction Conditions | Product | Yield (%) | Regioselectivity |
---|---|---|---|---|
Benzyl bromide | K₂CO₃, acetone, 25°C, 2h | Benzyl 2-methylheptyl sulfide | 88 | Exclusive primary alkylation |
Ethyl bromoacetate | DMF, 25°C, 3h | Ethyl (2-methylheptylthio)acetate | 83 | Primary alkylation |
1-Bromooctane | Thiourea, then NaOH | 2-Methylheptyl octyl sulfide | 91 | Primary alkylation |
Allyl bromide | DABCO, CH₃CN, 0°C | Allyl 2-methylheptyl sulfide | 95 | Primary alkylation |
Phase-transfer catalysis dramatically enhances reaction efficiency for hydrophobic substrates. Tetrabutylammonium bromide (10 mol%) enables rapid alkylation (≥95% conversion in 30 min) of 2-methylheptane-1-thiol with long-chain alkyl bromides in biphasic water-dichloromethane systems. The quaternary ammonium cation facilitates anion transfer across the interface, maintaining high local concentrations of the reactive thiolate species [1]. Computational studies (DFT/B3LYP) reveal that the energy barrier for SN₂ at the primary carbon (ΔG‡ = 14.3 kcal/mol) is 5.8 kcal/mol lower than at the tertiary position, consistent with the observed >99:1 regioselectivity [9].
The radical-mediated thiol-ene polymerization of 2-methylheptane-1-thiol with dienes represents a powerful strategy for synthesizing sulfur-rich polymers with tailored architectures. Unlike conventional chain-growth polymerization, this process follows a step-growth mechanism characterized by delayed gelation and suppressed oxygen inhibition [2] [6].
Geranyl acrylate serves as an exemplary diene partner due to its dual unsaturation and renewable origin. Photoinitiated copolymerization with 2-methylheptane-1-thiol (1:1 stoichiometry) using Irgacure 184 (1 mol%) yields linear poly(thioether acrylates) with Mn ≈ 15,000 Da and Đ ≈ 1.8 within 60 minutes. The polymerization exhibits distinctive kinetic profiles: rapid consumption of thiol groups precedes complete ene conversion, indicating preferential addition to the less sterically hindered terminal alkene of geranyl acrylate before reaction with the internal alkene [6].
Controlled radical polymerization techniques enable precise macromolecular engineering. Organotellurium-mediated polymerization (TERP) with (methyltellanyl)methyl benzene achieves excellent molecular weight control (Đ = 1.25) for poly(geranyl acrylate) precursors. Subsequent thiol-ene modification with 2-methylheptane-1-thiol under UV light installs thioether functionalities exclusively along the side chains (≥92% conversion), preserving the polymer backbone integrity. This orthogonal functionalization strategy generates comb-like architectures with 15-22 thioether branches per chain [6] [8].
Table 3: Thiol-Ene Polymerization Systems Incorporating 2-Methylheptane-1-thiol
Ene Component | Initiating System | Time | Mn (Da) | Đ | Thiol Conversion (%) |
---|---|---|---|---|---|
Geranyl acrylate | Irgacure 184, UV | 60 min | 15,000 | 1.8 | 98 |
1,3,5-Triallylisocyanurate | V-601, 70°C | 90 min | 8,500 | 2.1 | 95 |
D-Limonene | Eosin Y, green light | 120 min | 5,200 | 1.7 | 89 |
Ethylene glycol diacrylate | Cu⁰ wire, DMSO | 180 min | 12,000 | 1.25 | 97 |
Monomer structure profoundly influences polymerization kinetics. Electron-deficient dienes like ethylene glycol diacrylate exhibit reaction constants (kₚ) 3.2-fold higher than electron-rich analogues (e.g., diallyl ether) due to enhanced radical addition kinetics. The sterically accessible primary thiol group in 2-methylheptane-1-thiol reacts 4.7 times faster than tertiary thiols (e.g., 2-methyl-2-propanethiol) in model reactions with 1-hexene, highlighting the kinetic advantages of unhindered chain transfer [2]. Real-time FTIR spectroscopy confirms that polymerization in bio-based solvents (e.g., Cyrene™) proceeds with nearly identical kinetics to toluene, underscoring the process sustainability without compromising efficiency [6].
The dynamic covalent chemistry of thiol-disulfide exchange enables precise post-synthetic modification of 2-methylheptane-1-thiol derivatives. This reversible process operates under thermodynamic control, driven by differences in disulfide bond strain and solvation energies [3] [9].
Functional disulfide formation follows distinct mechanistic pathways. Oxidation of 2-methylheptane-1-thiol with iodine generates the symmetrical disulfide quantitatively within 5 minutes at 0°C. Conversely, mixed disulfides form efficiently via thiolate-disulfide interchange. For instance, exposure to 5-thio-2-nitrobenzoic acid (Ellman's reagent) at pH 8.0 produces the asymmetric disulfide with second-order rate constant k₂ = 12.3 M⁻¹s⁻¹ at 25°C. The reaction exhibits nucleophile-specific kinetics: aromatic thiolates react 15-fold faster than aliphatic counterparts due to ground-state destabilization and transition-state stabilization [3].
Disulfide bond strain energy profoundly influences exchange dynamics. The preferred −LHSpiral conformation in 2-methylheptyl disulfide exhibits relatively low dihedral strain (14.8 kJ/mol), rendering it less susceptible to nucleophilic attack compared to high-energy conformers (+/−RHHook: 20.8 kJ/mol) prevalent in biological disulfides. Consequently, functionalization with strained cyclic disulfides (e.g., lipoamide) proceeds with equilibrium constants Keq > 10³ toward mixed disulfide formation, enabling quantitative derivatization [3] [9].
Table 4: Thiol-Disulfide Exchange Parameters for 2-Methylheptane-1-thiol Derivatives
Exchange Partner | pH | k₂ (M⁻¹s⁻¹) | ΔG‡ (kcal/mol) | Equilibrium Constant (Keq) |
---|---|---|---|---|
Glutathione disulfide | 7.4 | 1.2 ± 0.1 | 18.3 | 0.8 |
Cystine | 7.4 | 0.9 ± 0.2 | 18.9 | 0.7 |
5-Thio-2-nitrobenzoic acid | 8.0 | 12.3 ± 0.8 | 15.1 | >10³ |
Lipoamide | 7.0 | 8.7 ± 0.5 | 16.2 | >10³ |
Homocysteine thiolactone | 9.0 | 0.3 ± 0.1 | 20.5 | 1.2 |
Protection-deprotection strategies enable chemoselective functionalization. S-Trityl protection completely suppresses disulfide formation while maintaining acid-lability. Treatment with trifluoroacetic acid/triethylsilane (95:5) at 0°C regenerates the free thiol within 30 minutes without side reactions, as confirmed by quantitative ¹H NMR analysis (>98% deprotection yield). This approach facilitates sequential derivatization, exemplified by the synthesis of 2-methylheptyl disulfide conjugates with fluticasone propionate and ursolic acid [9]. Computational modeling (B3LYP/6-31G*) reveals that the torsional barrier for C-S bond rotation in S-trityl derivatives (ΔG‡ = 9.8 kcal/mol) contributes to their exceptional hydrolytic stability compared to less hindered analogues [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7